Boc-Trp-OSu

Descripción general

Descripción

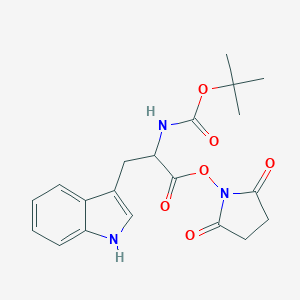

tert-Butyl (1S)-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylcarbamate: , commonly known as Boc-Trp-OSu, is a derivative of tryptophan. It is widely used in peptide synthesis due to its ability to protect the amino group of tryptophan during chemical reactions. The compound is characterized by its molecular formula C20H23N3O6 and a molecular weight of 401.42 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Boc-Trp-OSu is synthesized by reacting tert-butyl (1S)-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylcarbamate with N-hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) . The reaction is typically carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: Boc-Trp-OSu primarily undergoes nucleophilic substitution reactions . The N-hydroxysuccinimide ester group is highly reactive towards nucleophiles, making it an excellent leaving group. This property is exploited in peptide synthesis, where this compound reacts with amino groups to form peptide bonds .

Common Reagents and Conditions:

Nucleophiles: Amines, amino acids

Solvents: Dichloromethane, dimethylformamide (DMF)

Catalysts: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)

Conditions: Room temperature, inert atmosphere

Major Products: The primary product of reactions involving this compound is the Boc-protected peptide . The Boc group can be removed under acidic conditions to yield the free peptide .

Aplicaciones Científicas De Investigación

Laboratory Applications

1. Peptide Synthesis

Boc-Trp-OSu is primarily employed in solid-phase peptide synthesis (SPPS). It acts as a coupling reagent that allows for the efficient formation of peptide bonds between amino acids. The use of this compound in SPPS enhances the yield and purity of synthesized peptides due to its favorable reaction kinetics and stability under various conditions .

2. Chemical Analysis and Research

In laboratory settings, this compound is utilized for high-precision experiments across fields such as biochemistry, pharmacology, and material science. Its role in facilitating accurate chemical analyses makes it indispensable for researchers who require reliable data from their experiments .

3. Drug Development

This compound plays a crucial role in drug discovery and development, particularly in the design of peptide-based therapeutics. Its ability to form stable peptide bonds with various amino acids allows researchers to create novel compounds that can be tested for biological activity against specific targets .

Industrial Applications

1. Manufacturing Processes

In industrial applications, this compound is integrated into production processes within sectors such as pharmaceuticals and biotechnology. Its use in automated systems enhances operational efficiency by streamlining workflows and reducing error margins during manufacturing .

2. Quality Control

The compound is also employed in quality control processes to ensure the consistency and reliability of products manufactured using peptide synthesis techniques. By utilizing this compound, manufacturers can maintain high standards of product quality while adhering to regulatory requirements .

Case Study 1: Reactive Extrusion for Peptide Synthesis

A study demonstrated the effectiveness of this compound in reactive extrusion processes for synthesizing peptides. The researchers achieved a conversion rate of 93% at optimal temperatures, showcasing the compound's efficiency in facilitating peptide bond formation without significant hydrolysis . This method highlights the potential for scaling up peptide synthesis using this compound in industrial settings.

Case Study 2: Enhanced Drug Formulations

Another investigation focused on using this compound to develop novel drug formulations targeting specific receptors. The study reported improved bioavailability and therapeutic efficacy of the resulting peptides, underscoring the compound's importance in advancing drug development efforts .

Market Trends and Future Directions

The market for this compound is projected to grow significantly due to increasing demand across laboratory and industrial applications. Key trends include:

- Automation and Digitalization : The integration of smart technologies in manufacturing processes is driving demand for efficient coupling reagents like this compound .

- Sustainability : There is a growing emphasis on developing environmentally friendly synthesis methods that utilize compounds like this compound to minimize waste and energy consumption .

Mecanismo De Acción

The mechanism of action of Boc-Trp-OSu involves the formation of a peptide bond through nucleophilic substitution. The N-hydroxysuccinimide ester group is activated by the coupling reagent, facilitating the attack by the nucleophilic amino group of the incoming peptide. This results in the formation of a Boc-protected peptide , which can be further deprotected under acidic conditions .

Comparación Con Compuestos Similares

- tert-Butyl (1S)-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylcarbamate (Boc-Trp-OSu)

- tert-Butyl (1S)-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylcarbamate (Boc-Phe-OSu)

- tert-Butyl (1S)-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylcarbamate (Boc-His-OSu)

Uniqueness: this compound is unique due to the presence of the indole ring in its structure, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of tryptophan-containing peptides and proteins . The indole ring also contributes to the compound’s ability to participate in aromatic interactions , which are important in protein folding and stability .

Actividad Biológica

Boc-Trp-OSu (N-Boc-L-tryptophan N-hydroxysuccinimide ester) is a compound that has garnered interest in peptide synthesis and biological applications. This article explores its synthesis, biological activity, and potential applications based on recent research findings.

This compound is characterized by its structure, which includes a Boc (tert-butyloxycarbonyl) protecting group on the tryptophan residue and an N-hydroxysuccinimide (OSu) moiety. This configuration allows for selective coupling in peptide synthesis.

Synthesis Overview:

- The conversion of this compound to other peptides has been optimized using methods like reactive extrusion, achieving high conversion rates without significant hydrolysis. For instance, complete conversion of this compound was achieved under specific temperature and mixing conditions, minimizing by-products such as Boc-Trp-OH .

Biological Activity

This compound exhibits significant biological activity, primarily attributed to its role in peptide synthesis and potential therapeutic applications.

1. Peptide Coupling:

- This compound is used as a coupling reagent in the formation of various peptides. Its efficiency in forming dipeptides and tripeptides has been demonstrated, with yields often exceeding 85% . The ability to couple with other amino acids while retaining high enantiomeric excess is crucial for synthesizing biologically active peptides.

2. Fluorescent Properties:

- The tryptophan residue in this compound allows for fluorescent studies, which can be utilized to investigate non-covalent interactions with nucleic acids. Studies have shown that tryptophan residues can facilitate binding to DNA and RNA, making this compound a valuable tool for studying nucleic acid interactions .

3. Immunological Applications:

- Research indicates that compounds derived from tryptophan can modulate immune responses. For instance, analogs of α-GalCer synthesized using this compound demonstrated the ability to induce Th1-biased cytokine responses in NKT cells, showcasing potential for therapeutic applications in immunology .

Case Studies and Research Findings

Several studies highlight the utility of this compound in biological contexts:

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O6/c1-20(2,3)28-19(27)22-15(18(26)29-23-16(24)8-9-17(23)25)10-12-11-21-14-7-5-4-6-13(12)14/h4-7,11,15,21H,8-10H2,1-3H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJXMXQYRHNIFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)ON3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3392-11-8 | |

| Record name | NSC164059 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.